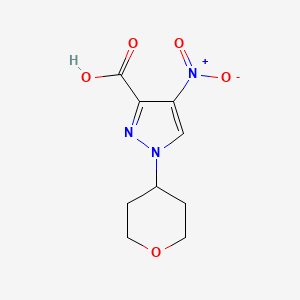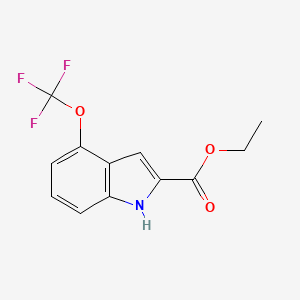
ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. The presence of the trifluoromethoxy group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms. This compound is used in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other indole derivatives that contain different substituents:
Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Ethyl 4-(methoxy)-1H-indole-2-carboxylate: Contains a methoxy group, which lacks the fluorine atoms.
Ethyl 4-(chloro)-1H-indole-2-carboxylate: Contains a chloro group, which has different electronic and steric properties.
The uniqueness of this compound lies in the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C12H10F3NO3 |
|---|---|
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)9-6-7-8(16-9)4-3-5-10(7)19-12(13,14)15/h3-6,16H,2H2,1H3 |
InChI-Schlüssel |
GQWOXHZBTKOZME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)
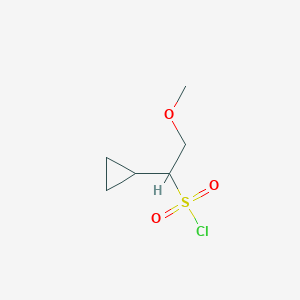
![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)

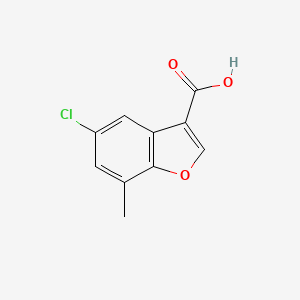
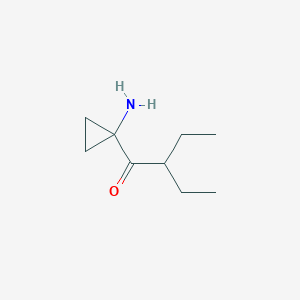
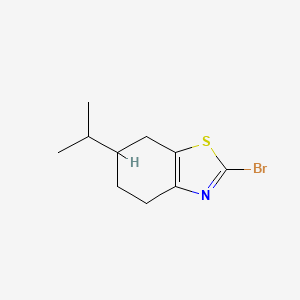
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)
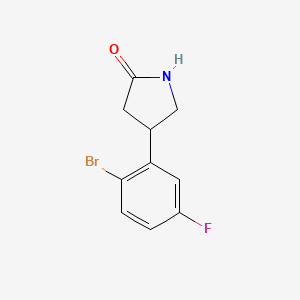


![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)
